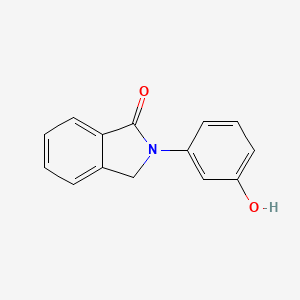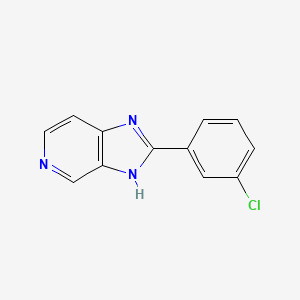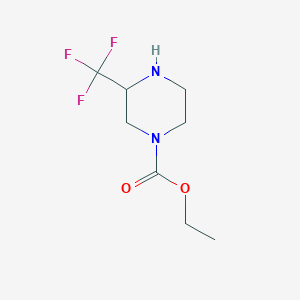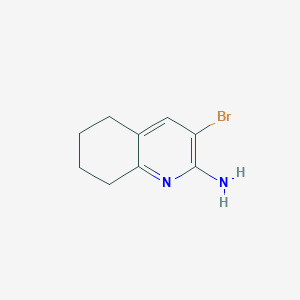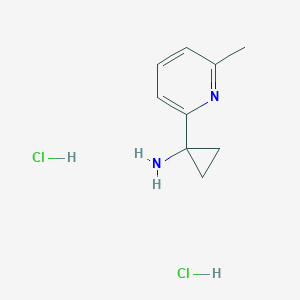
1-(6-Methylpyridin-2-yl)cyclopropanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Methylpyridin-2-yl)cyclopropanamine dihydrochloride is a chemical compound with the molecular formula C9H14Cl2N2 and a molecular weight of 221.13 g/mol . This compound is known for its unique structure, which includes a cyclopropane ring attached to a pyridine ring, making it an interesting subject for various chemical and pharmaceutical studies.
Méthodes De Préparation
The synthesis of 1-(6-Methylpyridin-2-yl)cyclopropanamine dihydrochloride involves several steps. One common synthetic route includes the reaction of 6-methyl-2-pyridinecarboxaldehyde with cyclopropylamine under specific conditions to form the desired product. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-(6-Methylpyridin-2-yl)cyclopropanamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropane ring or the pyridine ring can be targeted.
Hydrolysis: The dihydrochloride salt can be hydrolyzed to yield the free base form of the compound.
Applications De Recherche Scientifique
1-(6-Methylpyridin-2-yl)cyclopropanamine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.
Mécanisme D'action
The mechanism of action of 1-(6-Methylpyridin-2-yl)cyclopropanamine dihydrochloride involves its interaction with specific molecular targets. The compound is believed to modulate the activity of certain enzymes and receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but it is known to affect neurotransmitter systems in the brain .
Comparaison Avec Des Composés Similaires
1-(6-Methylpyridin-2-yl)cyclopropanamine dihydrochloride can be compared with other similar compounds, such as:
1-(6-Methylpyridin-2-yl)propan-2-amine: This compound has a similar pyridine ring but differs in the side chain structure.
6-Methyl-2-pyridinecarboxaldehyde: This is a precursor in the synthesis of the target compound and shares the pyridine ring structure.
Cyclopropylamine: This compound is used in the synthesis and shares the cyclopropane ring structure.
Propriétés
Formule moléculaire |
C9H14Cl2N2 |
|---|---|
Poids moléculaire |
221.12 g/mol |
Nom IUPAC |
1-(6-methylpyridin-2-yl)cyclopropan-1-amine;dihydrochloride |
InChI |
InChI=1S/C9H12N2.2ClH/c1-7-3-2-4-8(11-7)9(10)5-6-9;;/h2-4H,5-6,10H2,1H3;2*1H |
Clé InChI |
SNAAUQRRODPERP-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CC=C1)C2(CC2)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



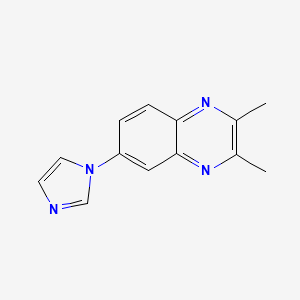
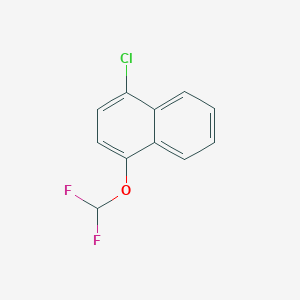
![7-Fluoro-6-methoxybenzo[d]isothiazole-3-carboxylic acid](/img/structure/B15067355.png)
![2-(Tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B15067360.png)
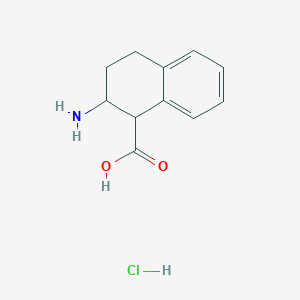
![2-(Propylthio)benzo[d]thiazol-6-amine](/img/structure/B15067374.png)
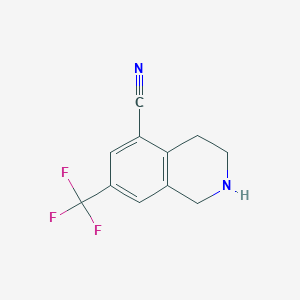
![10,10-Difluoro-2,7-diaza-spiro[4.5]decan-1-one hydrochloride](/img/structure/B15067392.png)
